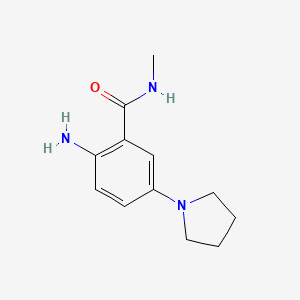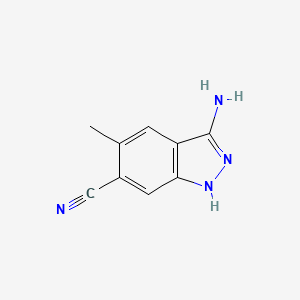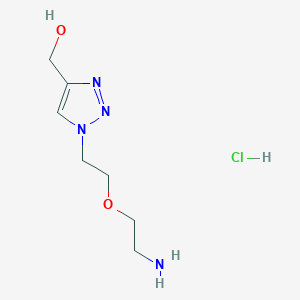
3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
Overview
Description
“3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of compounds containing 3-methyl-1H-pyrazol-5-yl has been achieved by intermediate derivatization methods (IDMs). These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular formula of “this compound” is C4H7N3 . The structure of this compound can be represented by the SMILES notation: CN1C=CC(N)=N1 .Chemical Reactions Analysis
Compounds containing 3-methyl-1H-pyrazol-5-yl have been synthesized through various chemical reactions. For instance, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Physical And Chemical Properties Analysis
The compound is clear colorless to yellow or pale orange to red in appearance. It is slightly soluble in water . The refractive index is 1.5395-1.5445 @ 20°C .Scientific Research Applications
Synthesis and Characterization in Heterocyclic Chemistry
Matulevičiūtė et al. (2021) developed and synthesized a series of novel heterocyclic amino acids, including compounds similar to 3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, as achiral and chiral building blocks. These compounds were characterized using NMR spectroscopy and HRMS investigation, emphasizing their potential in diverse synthetic applications in organic and medicinal chemistry (Matulevičiūtė et al., 2021).
Applications in One-Pot, Multi-Component Synthesis
Alizadeh and Ghanbaripour (2014) reported the efficient synthesis of derivatives involving similar pyrazolyl and piperidinyl moieties through a one-pot, three-component reaction. This method highlights the compound's role in facilitating easy and high-yield synthesis of complex molecules, beneficial in pharmacological and material science research (Alizadeh & Ghanbaripour, 2014).
Facilitating Synthesis of Biologically Active Compounds
Shestopalov et al. (2003) explored the synthesis of spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazoles, which are structurally related to the queried compound. Their research is directed toward developing new methods for synthesizing potentially physiologically active compounds, indicating the broader pharmaceutical relevance of such structures (Shestopalov et al., 2003).
Implications in Drug Discovery and Medicinal Chemistry
McLaughlin et al. (2016) discussed the synthesis and characterization of research chemicals involving pyrazole-5-carboxamide structures. While specifically focusing on a different compound, their work underscores the relevance of pyrazole derivatives in drug discovery and the development of novel pharmacological agents (McLaughlin et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a pyrazole moiety have been used in the pharmaceutical industry
Mode of Action
Compounds with a pyrazole moiety are known to exhibit tautomerism, which may influence their reactivity and interaction with targets . This could potentially result in changes in the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Compounds with a pyrazole moiety are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . These systems could potentially affect various biochemical pathways.
Pharmacokinetics
It is slightly soluble in water , which could potentially impact its bioavailability
Result of Action
Similar compounds with a pyrazole moiety have been used in the pharmaceutical industry , suggesting that they may have significant molecular and cellular effects.
Action Environment
The compound is air sensitive and should be stored away from air. It should be kept in a cool place with the container tightly closed in a dry and well-ventilated place. It should also be stored away from oxidizing agents . These environmental factors could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, making it a suitable candidate for enzyme inhibition or activation . It has been observed to interact with enzymes such as kinases and proteases, influencing their activity through competitive or non-competitive inhibition . Additionally, the amino group can form covalent bonds with nucleophilic residues in proteins, further modulating their function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, it can alter gene expression and cellular metabolism. For instance, it has been reported to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, its impact on cellular metabolism includes alterations in glucose uptake and ATP production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them depending on the context . The compound’s pyrazole ring allows it to fit into hydrophobic pockets of proteins, while the amino group can form hydrogen bonds with key residues . This dual interaction mechanism enables it to modulate enzyme activity effectively. Additionally, it can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods . It can undergo hydrolysis and oxidation over time, leading to the formation of inactive metabolites . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism, with some studies reporting adaptive responses in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance enzyme activity and improve cellular function . At higher doses, it can exhibit toxic effects, including oxidative stress and apoptosis . Threshold effects have been identified, where the compound’s beneficial effects plateau and adverse effects become more pronounced . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels . The compound’s interaction with cofactors such as NADH and FADH2 also plays a role in its metabolic fate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound preferentially accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct the compound to specific cellular compartments . These modifications enhance its ability to modulate cellular processes and exert its biochemical effects effectively .
Properties
IUPAC Name |
3-amino-1-(2-methylpyrazol-3-yl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-8(4-5-11-12)13-6-2-3-7(10)9(13)14/h4-5,7H,2-3,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRHXSFPQLQHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N2CCCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Benzylimidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)








